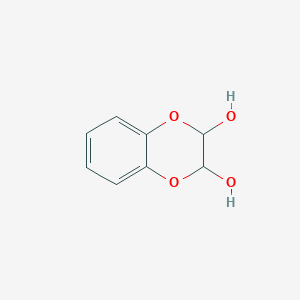

2,3-Dihydro-1,4-benzodioxine-2,3-diol

描述

Structure

3D Structure

属性

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4,7-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKPADVJDHHVHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC(C(O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392143 | |

| Record name | 1,4-Benzodioxin-2,3-diol, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28993-44-4 | |

| Record name | 1,4-Benzodioxin-2,3-diol, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 2,3 Dihydro 1,4 Benzodioxine Derivatives

Oxidative Transformations of Dihydrobenzodioxine Systems

The dihydrobenzodioxine scaffold can be involved in sophisticated oxidative transformations, often catalyzed by transition metals. One notable example is the synthesis of 2-[(dialkylcarbamoyl)methylene]-2,3-dihydrobenzo researchgate.netresearchgate.netdioxine derivatives through a tandem palladium-catalyzed process. researchgate.net This reaction starts with readily available 2-prop-2-ynyloxyphenols and involves an oxidative aminocarbonylation of the triple bond. researchgate.net The transformation is typically carried out using a palladium iodide (PdI2) catalyst with an excess of potassium iodide (KI) under a carbon monoxide and air atmosphere. researchgate.net This process demonstrates a significant degree of stereoselectivity, preferentially forming Z isomers. researchgate.net

| Reaction Type | Starting Material | Key Reagents | Product | Reference |

| Oxidative Aminocarbonylation-Cyclization | 2-prop-2-ynyloxyphenols | PdI2, KI, CO/Air | 2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo researchgate.netresearchgate.netdioxine derivatives | researchgate.net |

Reductive Pathways of the Dihydrobenzodioxine Ring

The core 2,3-dihydro-1,4-benzodioxine ring is generally stable under many reductive conditions. However, functional groups attached to the scaffold can be selectively reduced. For instance, in complex derivatives, other heterocyclic moieties can be targeted for reduction while leaving the dihydrobenzodioxine ring intact. An analogous situation is seen in the synthesis of related benzoxazine (B1645224) derivatives, where a cyclic amide group was reduced using sodium borohydride (B1222165) (NaBH4) in the presence of a boron trifluoride-diethyl etherate complex. nih.gov This suggests that transformations on the dihydrobenzodioxine scaffold can be achieved by targeting specific functional groups without disrupting the core ring structure.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of the dihydrobenzodioxine system is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. masterorganicchemistry.com The two ether oxygen atoms of the dioxane ring act as activating groups, donating electron density to the aromatic ring through resonance. This activation makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.org These ether groups are ortho, para-directing, meaning that incoming electrophiles will preferentially substitute at positions 6 and 7 (para and ortho to the ether oxygens, respectively).

Common EAS reactions applicable to the dihydrobenzodioxine scaffold include:

Nitration : Reaction with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO2) onto the aromatic ring. libretexts.org

Sulfonation : Treatment with fuming sulfuric acid (a mixture of H2SO4 and SO3) leads to the introduction of a sulfonic acid group (-SO3H). libretexts.org

Halogenation : The introduction of halogen atoms (e.g., Cl, Br) can be achieved using reagents like Cl2 or Br2 with a Lewis acid catalyst such as FeCl3 or FeBr3. libretexts.org

Friedel-Crafts Alkylation and Acylation : These reactions introduce alkyl or acyl groups, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst like AlCl3. libretexts.org

The synthesis of various derivatives often begins with a substituted dihydrobenzodioxine, such as N-2,3-dihydrobenzo researchgate.netresearchgate.net-dioxin-6-amine, which can then undergo further reactions, illustrating the utility of substitution on the aromatic ring. scielo.br

| EAS Reaction | Typical Electrophile/Reagents | Substituent Added | Reference |

| Nitration | NO2+ (from HNO3/H2SO4) | -NO2 | libretexts.org |

| Sulfonation | SO3 (in H2SO4) | -SO3H | libretexts.org |

| Bromination | Br+ (from Br2/FeBr3) | -Br | libretexts.org |

| Friedel-Crafts Acylation | RCO+ (from RCOCl/AlCl3) | -COR | libretexts.org |

Nucleophilic Substitution Reactions on the Dioxane Ring

While the benzene portion undergoes electrophilic substitution, the dioxane ring is susceptible to nucleophilic attack, particularly under basic conditions. The carbon atoms adjacent to the oxygen atoms (C2 and C3) are potential sites for nucleophilic substitution. These reactions can sometimes lead to the opening of the dioxane ring. researchgate.net For example, a base-mediated ring-opening of 2,3-dihydrobenzo[b] researchgate.netresearchgate.netdioxine derivatives has been reported as a key step in the transformation to other heterocyclic systems. researchgate.net In this process, a base can facilitate the cleavage of one of the C-O bonds within the dioxane ring.

Ring-Opening and Re-Cyclization Mechanisms within the Dihydrobenzodioxine Scaffold

The dihydrobenzodioxine scaffold can undergo fascinating ring-opening and subsequent re-cyclization reactions to form entirely new molecular architectures. A notable example is the conversion of 2,3-dihydrobenzo[b] researchgate.netresearchgate.netdioxine-2-carboxamides into 3-oxoquinolin-2(1H)-one motifs. researchgate.net This transformation proceeds through a proposed mechanism initiated by a base-mediated ring-opening of the dihydrobenzodioxine moiety. researchgate.net This initial step generates an acrylamide (B121943) intermediate in situ. researchgate.net This intermediate then undergoes a formal 6-endo-trig cyclization, which is a type of Heck reaction, to afford the final 3-oxoquinolin-2(1H)-one product. researchgate.net The isolation and characterization of the proposed acrylamide intermediate provide strong evidence for this mechanistic pathway. researchgate.net

| Starting Material | Key Reagents | Intermediate | Final Product | Reference |

| 2,3-Dihydrobenzo[b] researchgate.netresearchgate.netdioxine-2-carboxamides | Pd(OAc)2, PPh3, Cs2CO3 | Acrylamide derivative | 3-Oxoquinolin-2(1H)-one | researchgate.net |

Tandem and Cascade Reactions Involving the Dihydrobenzodioxine Scaffold

Tandem and cascade reactions are efficient synthetic strategies that allow for the construction of complex molecules in a single step from simpler precursors. The dihydrobenzodioxine scaffold can be synthesized using such elegant pathways. As mentioned previously, 2-[(dialkylcarbamoyl)methylene]-2,3-dihydrobenzo researchgate.netresearchgate.netdioxine derivatives can be synthesized from 2-prop-2-ynyloxyphenols. researchgate.net This process is a tandem reaction involving two distinct steps that occur sequentially in the same pot: first, an oxidative aminocarbonylation of the alkyne triple bond, followed by an intramolecular conjugate addition that forms the dioxane ring. researchgate.net Such cascade reactions are highly valuable in synthetic chemistry as they increase efficiency and reduce waste by minimizing intermediate purification steps.

Advanced Spectroscopic and Structural Characterization of 2,3 Dihydro 1,4 Benzodioxine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Dihydrobenzodioxine Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 2,3-dihydro-1,4-benzodioxine derivatives in solution. It provides unparalleled insight into the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C, allowing for the comprehensive determination of molecular structure and conformation.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers fundamental information about the chemical structure. For instance, in a study of 2,3-dihydrobenzo[b] nih.govunimi.itdioxine-5-carboxamide, the ¹H NMR spectrum in DMSO-d₆ showed distinct signals for the aromatic and dioxine ring protons. nih.gov The aromatic protons appeared at δ 7.34 (dd, J = 7.9 Hz, 1.8 Hz, 1H), 6.98 (dd, J = 8.0 Hz, 1.7 Hz, 1H), and 6.87 (t, J = 7.9 Hz, 1H), while the methylene (B1212753) protons of the dioxine ring were observed as multiplets at δ 4.37–4.35 (m, 2H) and 4.28–4.26 (m, 2H). nih.gov The corresponding ¹³C NMR spectrum displayed signals at δ 143.56, 141.91 for the carbons attached to oxygen in the aromatic ring, and at δ 64.49, 63.55 for the methylene carbons of the dioxine ring. nih.gov

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are indispensable for unambiguous assignment of these signals. ¹H-¹H COSY experiments establish proton-proton connectivities, while ¹H-¹³C HSQC correlates protons with their directly attached carbons. nih.gov For more complex derivatives, Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the spatial proximity of protons, which is crucial for assigning stereochemistry, as demonstrated in the configuration assignment of diastereomers of 2S-(1-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. mdpi.com The 2D-NOESY spectrum revealed significant correlations that helped in differentiating between the SR and SS diastereomers. mdpi.com

Below is an interactive data table summarizing the ¹H and ¹³C NMR chemical shifts for a representative 2,3-dihydro-1,4-benzodioxine derivative.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) |

| Aromatic H | 7.34 | - | dd | 7.9, 1.8 |

| Aromatic H | 6.98 | - | dd | 8.0, 1.7 |

| Aromatic H | 6.87 | - | t | 7.9 |

| Methylene H | 4.37-4.35 | - | m | - |

| Methylene H | 4.28-4.26 | - | m | - |

| Aromatic C-O | - | 143.56 | - | - |

| Aromatic C-O | - | 141.91 | - | - |

| Methylene C | - | 64.49 | - | - |

| Methylene C | - | 63.55 | - | - |

NMR spectroscopy is a powerful tool for investigating the conformational dynamics of the flexible dioxine ring in 2,3-dihydro-1,4-benzodioxine derivatives. The analysis of coupling constants (J-values) and Nuclear Overhauser Effects (NOEs) provides detailed information about the preferred conformations in solution. The six-membered dioxine ring can adopt various conformations, such as chair, boat, or twist-boat, and the substituents on the ring can influence the equilibrium between these forms.

The study of coupling constants between protons on adjacent carbons can reveal their dihedral angles, which are indicative of the ring's puckering. For example, the magnitude of the coupling constant between a proton at position 2 and protons at position 3 can help determine whether a substituent is in an axial or equatorial position. researchgate.net Furthermore, variable temperature NMR studies can provide thermodynamic parameters for the conformational exchange processes, shedding light on the energy barriers between different conformers. copernicus.org

Vibrational Spectroscopy for Functional Group Identification in Dihydrobenzodioxines

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy is particularly useful for identifying the characteristic stretching and bending vibrations of various functional groups. In 2,3-dihydro-1,4-benzodioxine derivatives, key vibrational bands include those associated with the C-O-C ether linkages, the aromatic C=C bonds, and the C-H bonds of both the aromatic and dioxine rings. For instance, in a series of N-substituted 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}acetamides, characteristic IR absorptions were observed for N-H stretching (around 3250 cm⁻¹), aromatic C-H stretching (around 3050 cm⁻¹), aliphatic -CH₂- stretching (around 2930 cm⁻¹), C=O stretching (around 1715 cm⁻¹), and aromatic C=C stretching (around 1645 cm⁻¹). scielo.br The NIST WebBook provides a reference gas-phase IR spectrum for the parent compound, 2,3-dihydro-1,4-benzodioxin. nist.gov

The following interactive table presents typical FT-IR absorption ranges for functional groups found in 2,3-dihydro-1,4-benzodioxine derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H | Stretching | 3250 - 3350 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (-CH₂-) | Stretching | 2850 - 2960 |

| C=O (Amide) | Stretching | 1630 - 1680 |

| Aromatic C=C | Stretching | 1450 - 1650 |

| C-O-C (Ether) | Asymmetric Stretching | 1200 - 1275 |

| C-O-C (Ether) | Symmetric Stretching | 1020 - 1075 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound. For example, the molecular formula of 2,3-dihydrobenzo[b] nih.govunimi.itdioxine-5-carboxamide was confirmed by HRMS, which found the [M+H]⁺ ion at m/z 180.0634, very close to the calculated value of 180.0655 for C₉H₁₀NO₃. nih.gov

Electron ionization (EI) mass spectrometry of the parent 2,3-dihydro-1,4-benzodioxin shows a molecular ion peak at m/z 136, corresponding to its molecular weight. nist.gov The fragmentation pattern provides clues about the stability of different parts of the molecule. Common fragmentation pathways for dihydrobenzodioxine derivatives may involve the loss of ethylene (B1197577) oxide from the dioxine ring or cleavage of substituent groups. Analyzing these fragmentation patterns allows for the structural characterization of unknown derivatives.

X-ray Diffraction (XRD) for Solid-State Structure Determination of Dihydrobenzodioxine Compounds

A pertinent example is the structural determination of 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD), a high-energy-density material. The detailed crystal structure of TNBD was investigated, revealing key aspects of the dihydrobenzodioxine framework when heavily substituted.

The crystallographic data for TNBD provides a basis for understanding the geometry of the 1,4-benzodioxine ring system. The analysis of bond lengths and angles within the heterocyclic ring and its interface with the benzene (B151609) ring can be extrapolated to understand the parent diol compound.

Table 1: Selected Crystallographic Data for a Dihydrobenzodioxine Derivative (TNBD)

| Parameter | Value |

| Chemical Formula | C₈H₄N₄O₁₀ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.358(2) |

| b (Å) | 12.119(2) |

| c (Å) | 11.241(2) |

| β (°) | 108.08(3) |

| Volume (ų) | 1081.2(4) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.850 |

Data sourced from a study on 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine.

The dioxane ring in dihydrobenzodioxine derivatives typically adopts a half-chair conformation. The precise puckering of the ring and the orientation of substituents are influenced by both intramolecular steric and electronic effects, as well as intermolecular forces in the crystal lattice, such as hydrogen bonding and π-π stacking. In the case of 2,3-Dihydro-1,4-benzodioxine-2,3-diol, the hydroxyl groups would be expected to play a significant role in the crystal packing through the formation of an extensive hydrogen-bonding network.

Chiroptical Spectroscopy for Enantiomeric Characterization

This compound possesses two chiral centers at the C2 and C3 positions, giving rise to the possibility of enantiomeric and diastereomeric forms. Chiroptical spectroscopy, which encompasses techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD), is a powerful tool for the stereochemical analysis of such chiral molecules. These methods measure the differential interaction of left and right circularly polarized light with a chiral sample.

The resulting CD spectrum provides information about the absolute configuration and conformation of the enantiomers. Enantiomers of a chiral molecule will produce mirror-image CD spectra. The sign and intensity of the Cotton effects (the characteristic peaks in a CD spectrum) are directly related to the spatial arrangement of the chromophores and other functional groups within the molecule.

For dihydrobenzodioxine derivatives, the benzene ring and the oxygen atoms of the dioxane ring act as chromophores. The electronic transitions of these chromophores are perturbed by the chiral environment of the stereogenic centers, leading to distinct CD signals. The sign of the Cotton effect can often be correlated with the absolute configuration (R or S) at the chiral centers based on empirical rules, such as the helicity rule for the twisted benzodioxine system.

While specific CD spectral data for this compound is not detailed in the available literature, the principles of its application can be understood from studies on analogous chiral heterocyclic systems. For instance, the absolute configuration of metabolically formed trans-dihydrodiol enantiomers of polycyclic aromatic hydrocarbons has been successfully determined by comparing their CD spectra with those of synthetic standards of known stereochemistry.

Table 2: General Principles of Chiroptical Spectroscopy in Stereochemical Analysis

| Technique | Principle | Application for Dihydrobenzodioxine Derivatives |

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light by a chiral molecule. | Determination of the absolute configuration (e.g., (2R,3R) vs. (2S,3S)) by analyzing the sign and intensity of Cotton effects. |

| Optical Rotatory Dispersion (ORD) | Measures the change in the angle of rotation of plane-polarized light as a function of wavelength. | Can be used in conjunction with CD to confirm stereochemical assignments and study conformational equilibria. |

The analysis of the CD spectra of the different stereoisomers of this compound would involve identifying the electronic transitions of the benzodioxine chromophore and observing the sign of the corresponding Cotton effects. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can also be employed to predict the CD spectra for different enantiomers and conformers, aiding in the assignment of the absolute configuration by matching the calculated spectra with experimental data.

Computational Chemistry and Theoretical Investigations on 2,3 Dihydro 1,4 Benzodioxine Systems

Quantum Chemical Investigations (DFT, Ab Initio Methods) of Dihydrobenzodioxine Derivatives

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are instrumental in elucidating the fundamental properties of dihydrobenzodioxine derivatives. nih.govlongdom.org These methods allow for the detailed analysis of molecular structures and energies.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Band Gap)

The electronic properties of dihydrobenzodioxine derivatives can be characterized by analyzing their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govmdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

Theoretical studies on related heterocyclic compounds have demonstrated that DFT calculations can effectively predict these electronic parameters. mdpi.comnih.gov For instance, in a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the calculated HOMO-LUMO energy gap was found to be narrow, indicating a high chemical reactivity and the potential for charge transfer interactions within the molecule. nih.gov Similar computational approaches can be applied to 2,3-Dihydro-1,4-benzodioxine-2,3-diol to predict its reactivity and electronic behavior. The HOMO and LUMO energies are also used to calculate global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index, which provide further insights into the molecule's reactive nature. mdpi.comsemanticscholar.org

Table 1: Calculated Quantum Chemical Parameters for Dihydrobenzodioxine Derivatives

| Parameter | Description |

|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO |

| Ionization Potential (I) | -EHOMO |

| Electron Affinity (A) | -ELUMO |

| Global Hardness (η) | (I - A) / 2 |

| Global Softness (S) | 1 / (2η) |

| Electronegativity (χ) | (I + A) / 2 |

| Electrophilicity Index (ω) | χ² / (2η) |

This table presents a template of quantum chemical parameters that can be calculated for dihydrobenzodioxine derivatives using DFT methods. The actual values would be obtained from specific computational studies.

Spectroscopic Property Prediction and Validation

Computational methods are highly effective in predicting various spectroscopic properties, which can then be validated against experimental data. scispace.com DFT calculations can accurately predict vibrational frequencies (FT-IR and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), and electronic absorption spectra (UV-Vis). nih.govscispace.comscirp.org

The comparison between theoretical and experimental spectra serves as a powerful tool for structural elucidation and confirmation. For example, in the study of a novel imidazole (B134444) derivative, the calculated vibrational frequencies showed good agreement with the experimental FT-IR data, aiding in the assignment of vibrational modes to specific functional groups. nih.gov Similarly, for this compound, DFT can be employed to simulate its IR, Raman, NMR, and UV-Vis spectra, providing a theoretical basis for the interpretation of experimental spectroscopic results. scirp.org Time-Dependent DFT (TD-DFT) is particularly useful for predicting electronic transitions and understanding the UV-Vis absorption spectra of these compounds. scirp.org

Molecular Modeling and Dynamics Simulations for Dihydrobenzodioxine Systems

Molecular modeling and dynamics simulations are essential computational techniques for exploring the dynamic behavior and interaction of molecules. nih.govyoutube.com These methods provide insights that are often inaccessible through experimental means alone.

Conformational Space Exploration

The 2,3-dihydro-1,4-benzodioxine ring system is not planar and can adopt different conformations. researchgate.net X-ray crystallographic studies have shown that substituents on the dihydrodioxine ring can influence its conformation, adopting either axial or equatorial positions. rsc.org Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound and its derivatives. mdpi.com By simulating the molecule's movement over time, MD can identify stable conformations and the energy barriers between them, providing a deeper understanding of its structural flexibility. youtube.com

Ligand-Target Interaction Prediction and Molecular Docking Studies

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. researchgate.netnih.gov This technique is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govnih.gov

Dihydrobenzodioxine derivatives have been investigated for their potential as inhibitors of various enzymes. nih.govscielo.br Molecular docking simulations can elucidate the binding modes of these compounds within the active sites of their target proteins. researchgate.net These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the binding affinity. researchgate.netnih.gov For example, docking studies on sulfonamides containing a benzodioxane moiety were consistent with their in vitro enzyme inhibition data. scielo.br Similar in silico studies on this compound could predict its potential biological targets and guide the design of new derivatives with enhanced activity. mui.ac.ir

Table 2: Example of Molecular Docking Results for a Dihydrobenzodioxine Derivative

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|

| Example Protein A | -8.5 | Amino Acid 1, Amino Acid 2 | Hydrogen Bond |

| Amino Acid 3 | Hydrophobic | ||

| Example Protein B | -7.2 | Amino Acid 4 | Hydrogen Bond |

| Amino Acid 5, Amino Acid 6 | Pi-Alkyl |

This table illustrates the type of data generated from molecular docking studies, showing the binding affinity and the specific interactions between a ligand and its protein target.

Intermolecular Interactions and Supramolecular Chemistry of Dihydrobenzodioxines

The study of intermolecular interactions is fundamental to understanding how molecules self-assemble to form larger, ordered structures, a field known as supramolecular chemistry. nih.govrsc.org Hydrogen bonds, van der Waals forces, and π-π stacking interactions play crucial roles in the crystal packing and molecular recognition of dihydrobenzodioxine derivatives. rsc.org

The analysis of crystal structures can reveal the specific intermolecular interactions that govern the supramolecular organization of these compounds. nih.gov Computational techniques, such as Hirshfeld surface analysis, can be used to visualize and quantify these interactions. nih.gov Understanding the supramolecular chemistry of this compound is important for materials science applications and for comprehending its behavior in biological systems, where interactions with other molecules are prevalent. rsc.org

Hydrogen Bonding Networks

Hydrogen bonds are critical in defining the structure and interactions of 2,3-dihydro-1,4-benzodioxine derivatives, especially when hydrogen bond donor or acceptor groups are present. While specific studies on the hydrogen bonding network of this compound are not extensively detailed in the available literature, computational and crystallographic analyses of its derivatives provide significant insights.

For instance, in studies of biologically active derivatives, hydrogen bonding is a key factor in ligand-receptor interactions. Molecular docking simulations of a 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) derivative, which acts as a PARP1 inhibitor, revealed specific hydrogen bonding patterns. The carboxamide group was observed to form crucial hydrogen bonds with the side chain of Serine 904 and the backbone of Glycine 863 within the enzyme's active site. nih.gov Furthermore, computational models suggested the possibility of a stabilizing intramolecular hydrogen bond. nih.gov Such interactions are fundamental to the compound's inhibitory activity.

In a broader context, the hydroxyl groups in a diol compound like this compound would be expected to act as both hydrogen bond donors and acceptors, leading to the formation of extensive intermolecular networks that significantly influence its solid-state structure and physical properties like melting point and solubility.

Pi-Stacking and Other Non-Covalent Interactions (e.g., Hirshfeld Surface Analysis)

Beyond hydrogen bonding, other non-covalent interactions such as pi-stacking and van der Waals forces play a significant role in the supramolecular assembly of 2,3-dihydro-1,4-benzodioxine systems.

Pi-Stacking Interactions: The aromatic benzene (B151609) ring of the benzodioxine moiety is capable of engaging in π-π stacking interactions. libretexts.org These interactions involve the face-to-face or parallel-displaced stacking of aromatic rings and are driven by a combination of dispersion and electrostatic forces. libretexts.orgnih.gov In the context of biological systems, the phenyl ring of benzodioxine derivatives has been shown to form π-π stacking interactions with the aromatic side chains of amino acids like Tyrosine. nih.gov This type of interaction is a critical component of the binding affinity and selectivity of many benzodioxine-based therapeutic agents. nih.gov

Hirshfeld Surface Analysis: Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the types and relative importance of different non-covalent contacts.

For related heterocyclic compounds, Hirshfeld analysis allows for the deconvolution of the crystal packing into percentage contributions from various interaction types. While specific data for this compound is not available, analysis of a structurally similar benzodioxole derivative provides a representative example of the insights gained from this method. nih.gov The analysis reveals the dominant role of contacts involving hydrogen atoms.

| Interaction Type | Contribution (%) |

|---|---|

| H···O/O···H | 36.7% |

| H···H | 32.2% |

| C···H/H···C | 12.7% |

| C···C | 9.5% |

| Other (N, O contacts) | 8.9% |

Table 1: Representative percentage contributions of intermolecular contacts to the Hirshfeld surface for a benzodioxole derivative, illustrating the typical interactions governing crystal packing in related systems. nih.gov

The red spots on a Hirshfeld surface map indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent areas with weaker or no significant interactions. nih.gov This detailed analysis is invaluable for crystal engineering and understanding structure-property relationships. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. nih.gov These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. researchgate.netfrontiersin.org

Several QSAR studies have been conducted on derivatives of the 2,3-dihydro-1,4-benzodioxine scaffold to guide the development of new therapeutic agents. For example, 3D-QSAR studies have been performed on a series of 2,3-dihydrobenzo[b] mdpi.comnih.govdioxin-containing pyrazole (B372694) derivatives to understand their effectiveness as B-Raf kinase inhibitors for anti-cancer applications.

In a typical QSAR study, various molecular descriptors are calculated for a set of molecules with known activities. These descriptors quantify different aspects of the molecule's structure, such as:

Steric properties: (e.g., molecular volume, surface area)

Electronic properties: (e.g., partial charges, dipole moment, electrostatic fields)

Hydrophobic properties: (e.g., logP, hydrophobic fields)

Topological properties: (e.g., connectivity indices)

A mathematical model is then generated to establish a correlation between these descriptors and the observed biological activity. nih.gov For instance, a Comparative Molecular Field Analysis (CoMSIA) model, a 3D-QSAR technique, might reveal that specific regions around the molecule require bulky groups (steric field) or electronegative groups (electrostatic field) to enhance activity. frontiersin.org These models provide predictive power and a visual framework, often in the form of contour maps, that helps medicinal chemists design more potent and selective compounds. frontiersin.org

Molecular Mechanisms and Biological Activity Research of 2,3 Dihydro 1,4 Benzodioxine Derivatives

Enzyme Inhibition and Modulation Mechanisms

Research into 2,3-dihydro-1,4-benzodioxine derivatives has unveiled their capacity to inhibit a diverse range of enzymes, highlighting their potential as scaffolds for the development of targeted therapeutic agents. The following sections detail the specific mechanisms of inhibition and the research findings associated with key enzymatic targets.

Inhibition of Bacterial Fatty Acid Biosynthesis Enzymes (FabH)

The bacterial fatty acid biosynthesis (FAS-II) pathway is an essential process for bacterial survival, making its enzymes attractive targets for novel antibacterial agents. One of the key enzymes in this pathway is β-ketoacyl-acyl carrier protein synthase III (FabH), which catalyzes the initial condensation step.

Recent research has identified cinnamaldehyde (B126680) acylhydrazone derivatives incorporating a 1,4-benzodioxan fragment as potent inhibitors of FabH. A series of these compounds demonstrated significant antibacterial activity against various strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. One of the most potent compounds in this series, designated as B6, exhibited minimum inhibitory concentrations (MICs) ranging from 1.56 to 3.13 µg/mL against these bacteria. researchgate.net Molecular docking studies suggest that these compounds can effectively bind to the active site of the FabH enzyme, providing a basis for the design of new antibacterial drugs. researchgate.netnih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary strategy for the symptomatic treatment of Alzheimer's disease.

Studies on new sulfonamides containing a 2,3-dihydro-1,4-benzodioxine moiety have been conducted to evaluate their enzyme inhibitory potential. scielo.br The research indicated that while many sulfonamide derivatives are known to be effective inhibitors of both AChE and BChE, the synthesized 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides showed weak inhibitory profiles against AChE. For instance, the derivative designated as 7g, which incorporates a 2,3-dimethylphenyl group, displayed an IC50 value of 213.47 ± 0.14 μM against AChE. scielo.br Although specific BChE inhibition data for this particular series of compounds is not detailed, the broader class of sulfonamides is recognized for its potential to inhibit BChE.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme is an established therapeutic approach for managing type 2 diabetes mellitus by controlling postprandial hyperglycemia.

The same series of novel sulfonamides bearing the 2,3-dihydro-1,4-benzodioxine scaffold that were tested for cholinesterase inhibition were also evaluated for their activity against yeast α-glucosidase. scielo.br Most of these compounds exhibited substantial inhibitory activity. For example, molecules 7g and 7k, which have 2,3-dimethylphenyl and 3,4-dimethylphenyl moieties respectively, showed excellent activity with IC50 values of 47.23 ± 0.14 μM and 52.45 ± 0.14 μM, respectively. scielo.br These findings suggest that the 2,3-dihydro-1,4-benzodioxine framework can be a valuable component in the design of potent α-glucosidase inhibitors.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of monoamine neurotransmitters, such as dopamine (B1211576). The inhibition of MAO-B is a recognized strategy for the treatment of neurological disorders, including Parkinson's disease.

A series of 1,4-benzodioxan-substituted chalcone (B49325) derivatives have been designed and synthesized as selective and reversible inhibitors of human MAO-B (hMAO-B). A significant number of these compounds displayed potent inhibitory activity and high selectivity. The most active compound in one such study, (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b] researchgate.netnih.govdioxin-6-yl)prop-2-en-1-one, exhibited an impressive IC50 of 0.026 µM with a selectivity index greater than 1538 for MAO-B over MAO-A. Kinetic studies confirmed that these active compounds act as competitive and reversible inhibitors. Molecular docking has been used to investigate the interactions between the enzyme and these inhibitors.

Poly(ADP-ribose) Polymerase 1 (PARP1) Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme involved in the repair of single-strand DNA breaks. Inhibitors of PARP1 are a novel class of anticancer drugs that target the DNA repair mechanisms in cancer cells.

Through high-throughput virtual screening, 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) was identified as a lead scaffold for PARP1 inhibitors. nih.gov Subsequent evaluation of derivatives led to the identification of several potent inhibitors. For instance, compound 4 (2,3-dihydro-1,4-benzodioxine-5-carboxamide) showed an IC50 value of 5.8 μM. nih.gov Further chemical modifications and analogue synthesis led to the discovery of even more potent inhibitors. One such derivative, (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b] researchgate.netnih.govoxazine-8-carboxamide, which represents a scaffold hop from the original lead, demonstrated an IC50 of 0.082 μM. nih.gov

Telomerase Activity Modulation

Research into the direct modulation of telomerase activity by compounds containing the 2,3-dihydro-1,4-benzodioxine moiety is an area that remains to be extensively explored. While various natural and synthetic compounds are known to influence telomerase, specific studies focusing on 2,3-dihydro-1,4-benzodioxine derivatives in this context are not widely documented in publicly available research. One study on the inhibition of poly(ADP-ribose)polymerase 1 (PARP1) identified 2,3-dihydro-1,4-benzodioxine-5-carboxamide as an inhibitor with an IC50 of 5.8 μM. nih.gov PARP1 is involved in DNA repair mechanisms, which are linked to cellular aging and senescence, processes where telomerase plays a crucial role. However, a direct link or study on the effect of this compound on telomerase activity was not reported.

DprE1 Inhibition in Mycobacterium tuberculosis

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme for the biosynthesis of the mycobacterial cell wall, making it a critical target for the development of new anti-tuberculosis drugs. researchgate.netnih.gov The inhibition of DprE1 disrupts the formation of arabinogalactan (B145846) and lipoarabinomannan, two key components of the cell wall, leading to bacterial death. nih.gov Several classes of compounds have been identified as DprE1 inhibitors, and among these, benzodioxanes have been noted as a potential scaffold. researchgate.net

DprE1 inhibitors are broadly classified as either covalent or non-covalent inhibitors. nih.gov Covalent inhibitors, such as the well-studied benzothiazinones (BTZs), typically contain a nitro group that is activated by the enzyme to form a reactive species, which then forms a covalent bond with a cysteine residue in the active site of DprE1. nih.gov While extensive research has been conducted on various heterocyclic scaffolds as DprE1 inhibitors, specific and detailed structure-activity relationship (SAR) studies or inhibitory data (e.g., IC50 or MIC values) for a broad range of 2,3-dihydro-1,4-benzodioxine derivatives are not extensively detailed in the available literature. However, the inclusion of benzodioxanes in computational analyses of potential DprE1 inhibitors suggests the scaffold is of interest in this therapeutic area. researchgate.net

Receptor Interaction and Ligand Binding Studies

The rigid structure of the 2,3-dihydro-1,4-benzodioxine ring system makes it an excellent scaffold for designing ligands with high affinity and selectivity for various receptors.

Alpha-Adrenergic Receptor Modulators (e.g., α1-adrenoreceptor selective antagonists)

Derivatives of 2,3-dihydro-1,4-benzodioxane have been extensively investigated as antagonists of alpha-adrenergic receptors, particularly the α1-adrenoceptor subtypes (α1A, α1B, and α1D). nih.govnih.gov These receptors are involved in the regulation of smooth muscle tone and are important targets for the treatment of conditions like hypertension and benign prostatic hyperplasia.

Structure-activity relationship studies have revealed that modifications to the benzodioxane core and its substituents can significantly influence both affinity and selectivity for the different α1-adrenoceptor subtypes. For instance, WB 4101-related benzodioxans have shown high affinity and selectivity for the α1a-adrenoreceptor subtype. eurekaselect.com The substitution pattern on the benzodioxane ring system plays a crucial role in determining the selectivity profile.

| Compound | α1a-AR Affinity (Ki, nM) | α1b-AR Affinity (Ki, nM) | α1d-AR Affinity (Ki, nM) | Selectivity Profile |

| WB 4101 | 0.4 | 1.8 | 1.0 | α1a-selective |

| Compound 3 | 0.3 | 2.5 | 1.3 | α1a-selective |

| Compound 4 | 0.5 | 3.2 | 1.6 | α1a-selective |

| Compound 5 | 0.6 | 4.0 | 2.0 | α1a-selective |

| Compound 7 | 0.8 | 5.0 | 2.5 | α1a-selective |

| Compound 9 | 10.0 | 8.0 | 0.5 | α1d-selective |

Data compiled from studies on WB 4101-related benzodioxans.

Serotonin (B10506) (5-HT) Receptor Agonists and Antagonists (e.g., 5HT1A receptor agonists)

The 2,3-dihydro-1,4-benzodioxine nucleus is a key structural element in a number of potent and selective ligands for serotonin (5-HT) receptors. In particular, derivatives of 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine have been systematically studied for their interaction with the 5-HT1A receptor. These studies have demonstrated that the nature of the substituent at the N4-position of the piperazine (B1678402) ring can dramatically alter the functional activity of the compound, ranging from full agonism to mixed agonism/antagonism, and even to full antagonism. nih.gov

This modulation of activity is crucial for the development of drugs for anxiety, depression, and other central nervous system disorders. For example, a benzamidoethyl derivative was found to be a full agonist, while a saccharinbutyl derivative was predominantly an antagonist. nih.gov

| Compound Derivative | N4-Substituent | Functional Profile at 5-HT1A Receptor |

| Derivative 1 | Benzamidoethyl | Full Agonist |

| Derivative 7 | Phthalimidobutyl | Mixed Agonist/Antagonist |

| Derivative 9 | Saccharinbutyl | Predominantly Antagonist |

| Derivative 10 | 7-Chloro-saccharinbutyl | Full Antagonist |

Functional profiles determined by in vitro adenylyl cyclase assays.

Ghrelin Receptor Modulation (e.g., inverse agonists)

The ghrelin receptor (GHS-R1a) is a G protein-coupled receptor that plays a significant role in regulating appetite, energy homeostasis, and growth hormone secretion. nih.gov Inverse agonists of the ghrelin receptor are of therapeutic interest for the treatment of obesity and type 2 diabetes, as they can reduce the constitutive activity of the receptor.

Certain 2,3-dihydro-1H-inden-1-yl-2,7-diazaspiro[3.5]nonane derivatives, which can be considered structurally related to benzodioxanes through bioisosteric replacement, have been developed as potent ghrelin receptor antagonists and inverse agonists. bioworld.com One representative compound from this class demonstrated high affinity for the human ghrelin receptor and displayed inverse agonist activity in cellular assays. bioworld.com

| Compound Class | Representative Compound | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Receptor |

| 2,3-dihydro-1H-inden-1-yl-2,7-diazaspiro[3.5]nonane derivatives | Representative Compound | 3.32 | 3.44 (Inverse Agonist) | Human GHS-R1a |

Data from a study by Pfizer. bioworld.com

Nicotinic Acetylcholine (B1216132) Receptor Interactions

Neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, are important targets for the treatment of nicotine (B1678760) addiction, neurodegenerative diseases, and some psychiatric disorders. unimi.it Derivatives of 2-(2-pyrrolidinyl)-1,4-benzodioxane have been designed and synthesized as potent and selective partial agonists for the α4β2 nAChR. unimi.it

The substitution pattern on the benzodioxane ring is critical for both affinity and functional activity. For instance, hydroxylation at the 7-position of the benzodioxane ring of N-methyl-2-pyrrolidinyl-1,4-benzodioxane results in a compound with high affinity for the α4β2 receptor and selectivity over the α3β4 subtype. unimi.it These partial agonists are thought to be effective for smoking cessation by providing a moderate level of dopamine release to alleviate withdrawal symptoms while also blocking the rewarding effects of nicotine. nih.gov

| Compound | α4β2 nAChR Affinity (Ki, μM) | α3β4 nAChR Affinity (Ki, μM) | α4β2 vs. α3β4 Selectivity | Functional Activity at α4β2 nAChR |

| Unsubstituted Benzodioxane | 0.26 | 1.2 | 4.6 | Partial Agonist |

| 7-Hydroxy-N-methyl-2-pyrrolidinyl-1,4-benzodioxane | 0.012 | 0.31 | 26 | Partial Agonist |

| 7-Amino-N-methyl-2-pyrrolidinyl-1,4-benzodioxane | 0.022 | 0.019 | 0.9 | Partial Agonist |

| 5-Amino-N-methyl-2-pyrrolidinyl-1,4-benzodioxane | 0.131 | 13 | 100 | Partial Agonist |

Affinity data determined by [3H]epibatidine competition binding experiments. unimi.it

Applications of 2,3 Dihydro 1,4 Benzodioxine Derivatives in Advanced Organic Synthesis

Role as Versatile Building Blocks in Complex Molecule Construction

The 2,3-dihydro-1,4-benzodioxine framework serves as a robust and versatile building block for the construction of more complex molecular architectures. mdpi.com Its rigid bicyclic structure provides a stable platform onto which various functional groups can be installed, allowing for systematic chemical modifications. The synthesis of this core typically begins with catechol or its derivatives, which undergo cyclization with reagents like 1,2-dibromoethane (B42909) to form the foundational dioxine ring. nih.gov

Once formed, the scaffold can be functionalized at multiple positions. The aromatic ring is amenable to electrophilic substitution, while the heterocyclic portion can be modified, particularly at the C2 and C3 positions. This versatility allows chemists to use benzodioxine derivatives as modular cassettes, introducing them into larger molecules to impart specific structural or electronic properties. For instance, functionalized benzodioxines can be prepared with reactive handles such as carboxylic acids, amines, or halides, enabling their incorporation into larger structures via standard coupling reactions.

The utility of these derivatives as building blocks is showcased in their application for creating compounds with diverse therapeutic potential, including antihypertensive agents and inhibitors of enzymes like 5-lipoxygenase, which are useful in treating inflammatory diseases such as asthma and arthritis. eurekaselect.comresearchgate.net

Table 1: Functionalized 2,3-Dihydro-1,4-benzodioxine Building Blocks and Their Synthetic Potential

| Building Block Derivative | Functional Group | Potential Subsequent Reactions |

|---|---|---|

| 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid | Carboxylic Acid | Amide bond formation, esterification, reduction to alcohol |

| 2,3-Dihydro-1,4-benzodioxin-6-amine | Amine | Acylation, sulfonylation, alkylation, diazotization |

| Methyl 2,3-dihydrobenzo[b] nih.govnih.govdioxine-5-carboxylate | Ester | Hydrolysis to carboxylic acid, nucleophilic acyl substitution |

| Halogenated Benzodioxines | Halide (Br, I) | Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira) |

Utilization as Chiral Synthons and Auxiliaries in Asymmetric Synthesis

In the synthesis of enantiomerically pure compounds, chiral synthons—stereochemically defined building blocks—are of paramount importance. Derivatives of 2,3-dihydro-1,4-benzodioxine are extensively used for this purpose, as the absolute configuration of substituents, particularly at the C2 position, can profoundly influence biological activity. nih.gov

The enantioselective synthesis of these chiral building blocks has been a significant area of research. nih.gov Methods to produce enantiomerically enriched 2,3-dihydro-1,4-benzodioxine derivatives include:

Use of Chiral Pool Starting Materials: Syntheses can commence from naturally occurring chiral molecules. For example, a synthetic strategy to obtain 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine starts from D-Mannitol diacetonide, transferring its inherent chirality to the final benzodioxine product. mdpi.com

Enzymatic Kinetic Resolution: Enzymes, such as engineered Candida antarctica lipase (B570770) B, can be used to selectively react with one enantiomer of a racemic mixture of a benzodioxine derivative (e.g., 1,4-benzodioxane-2-carboxylic acid methyl ester), allowing for the separation of the two enantiomers. nih.govrsc.org

Asymmetric Catalysis: Chiral catalysts, often based on transition metals like iridium or rhodium, can perform asymmetric hydrogenations or coupling reactions on prochiral benzodioxine precursors to yield chiral products with high enantioselectivity. nih.govnih.gov

A key application of these chiral synthons is in controlling the stereochemistry of newly formed chiral centers in larger molecules. For example, the synthesis of diastereomers like 2S-(1R-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine and 2S-(1S-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine creates valuable intermediates for analogs of potent enzyme inhibitors. mdpi.com The predefined stereocenter on the benzodioxine ring directs the stereochemical outcome of subsequent reactions, functioning as a chiral auxiliary to ensure the final complex molecule is produced as a single, desired stereoisomer.

Intermediates in the Synthesis of Pharmacologically Relevant Scaffolds

The 2,3-dihydro-1,4-benzodioxine moiety is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in drugs and drug candidates across various therapeutic areas. eurekaselect.commdpi.com Its derivatives serve as crucial intermediates in the synthesis of these pharmacologically active agents, which include treatments for hypertension, central nervous system disorders, and cancer. eurekaselect.comnih.gov

One notable example is the use of 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) as a lead compound for developing potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), an important target in cancer therapy. nih.gov The synthesis starts from 2,3-dihydroxybenzoic acid, which is converted in several steps to the benzodioxine carboxamide intermediate. This intermediate then undergoes further chemical modifications, including analogue synthesis and scaffold hopping, to optimize its inhibitory activity. nih.gov

Another significant application is in the development of potential treatments for Alzheimer's disease. scielo.br Researchers have synthesized a series of N-substituted acetamide (B32628) derivatives starting from 2,3-dihydro-1,4-benzodioxin-6-amine. This amine intermediate is first reacted with 4-methylbenzenesulfonyl chloride and then with various bromo-acetamides to produce final compounds designed to inhibit enzymes like acetylcholinesterase (AChE). scielo.br

Table 2: 2,3-Dihydro-1,4-benzodioxine Intermediates in Pharmacological Synthesis

| Intermediate Derivative | Synthetic Target | Pharmacological Area/Target |

|---|---|---|

| 2,3-Dihydro-1,4-benzodioxine-5-carboxamide | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazine-8-carboxamide | Oncology / PARP1 Inhibition nih.gov |

| N-(2,3-Dihydrobenzo nih.govnih.govdioxin-6-yl)-4-methylbenzenesulfonamide | 2-{2,3-Dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(substituted-phenyl)acetamides | Neurodegenerative Disease / Acetylcholinesterase (AChE) Inhibition scielo.br |

| 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine | Analogs of Dipeptidyl Peptidase IV and Carbonic Anhydrase Inhibitors | Metabolic & Endocrine Disorders mdpi.com |

| Substituted 2,3-dihydro-1,4-benzodioxins | Cyclic analogs of Isoxsuprine | Cardiovascular / Antihypertensive Agents nih.gov |

Strategies for Diversity-Oriented Synthesis and Compound Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for exploring chemical space by creating collections of structurally diverse small molecules, which can then be screened for biological activity. mskcc.orgnih.gov The 2,3-dihydro-1,4-benzodioxine scaffold is an excellent starting point for DOS due to its rigid core and the multiple, chemically distinct positions available for functionalization. This allows for the systematic generation of compound libraries with variations in the appended substituents (appendage diversity) and, in some cases, the core structure itself (scaffold diversity).

A DOS strategy using the benzodioxine core could involve a few key approaches:

Appendage-Based Diversification: A common benzodioxine intermediate bearing one or more reactive functional groups is used. For example, starting with 2,3-dihydro-1,4-benzodioxin-6-amine, a library of amides or sulfonamides can be generated by reacting it with a diverse set of carboxylic acids or sulfonyl chlorides. scielo.br Similarly, a carboxylate-functionalized benzodioxine can be coupled with a library of amines to produce a wide array of amides. nih.gov

Scaffold-Based Diversification: More advanced DOS strategies aim to modify the core skeleton. While complex, reactions that open or expand the dioxine ring or fuse new rings onto the benzofuran (B130515) portion can generate novel scaffolds. For instance, using the benzodioxine as a diene or dienophile in cycloaddition reactions could lead to entirely new polycyclic systems.

Building Block Selection: The choice of starting materials for the initial benzodioxine synthesis provides another layer of diversity. By using a variety of substituted catechols or substituted 1,2-dihaloethanes, libraries of benzodioxines with different substitution patterns on the core structure can be rapidly assembled.

By combining these strategies, chemists can generate large and diverse libraries of benzodioxine-related compounds. These libraries are invaluable tools for screening against biological targets to identify novel hit compounds for drug discovery and chemical biology research. mskcc.orgbohrium.com

Advanced Analytical Methodologies for 2,3 Dihydro 1,4 Benzodioxine Research

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the separation, quantification, and purity assessment of 2,3-Dihydro-1,4-benzodioxine-2,3-diol. The choice between HPLC and UPLC often depends on the desired speed and resolution, with UPLC offering significant advantages in both aspects due to the use of smaller particle size columns (typically sub-2 µm) and higher operating pressures.

Method Development for Separation and Purity Assessment

The development of a robust HPLC or UPLC method for the analysis of this compound involves the systematic optimization of several chromatographic parameters to achieve adequate resolution, sensitivity, and analysis time. Key considerations include the selection of the stationary phase, mobile phase composition, and detector settings.

For the separation of polar, acidic compounds like dihydroxybenzoic acid isomers, which share structural similarities with this compound, hydrogen-bonding mode chromatography on specialized columns can be effective. sielc.com These columns facilitate separation based on the accessibility of hydroxyl groups. sielc.com A typical starting point for method development would be a reversed-phase C18 column, which is versatile and widely used in the pharmaceutical industry.

The mobile phase composition is a critical factor influencing retention and selectivity. A mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, is commonly employed. The pH of the aqueous phase can be adjusted to control the ionization state of the diol, thereby influencing its retention characteristics. For instance, in the analysis of dihydroxybenzoic acids, the retention time can be manipulated by altering the concentration of additives like formic acid or ammonium (B1175870) formate (B1220265) in the mobile phase. sielc.com

The following interactive data table provides an example of typical starting parameters for HPLC method development for a compound structurally related to this compound.

| Parameter | Condition | Rationale |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Good retention for moderately polar compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides good peak shape and is MS-compatible. |

| Gradient | 10-90% B over 20 minutes | To elute a range of polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | For reproducible retention times. |

| Detection | UV at 270 nm | Based on the UV absorbance of the benzodioxane ring. |

| Injection Volume | 10 µL | Standard injection volume. |

Optimization of these parameters through a systematic approach, such as one-factor-at-a-time or using experimental design software, is crucial for developing a validated method for routine purity assessment.

Chiral Chromatography for Enantiomeric Purity Determination

Since this compound possesses two chiral centers, it can exist as a mixture of enantiomers and diastereomers. The biological activity of chiral molecules is often stereospecific, making the determination of enantiomeric purity a critical aspect of its analysis. wvu.edu Chiral chromatography is the most widely used technique for the separation and quantification of enantiomers.

The direct separation of enantiomers can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile and have been successfully employed for the chiral separation of various 1,4-benzodioxane (B1196944) derivatives. unimi.it The choice of the mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or a reversed-phase (e.g., water/acetonitrile) system, significantly influences the enantioselectivity. unimi.it

An alternative approach is the indirect method, where the enantiomers are derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column. nih.gov However, the direct method using a CSP is generally preferred as it avoids potential complications associated with the derivatization reaction, such as kinetic resolution and racemization.

The following interactive data table outlines a potential chiral HPLC method for the enantiomeric purity determination of a 1,4-benzodioxane derivative, which could be adapted for this compound. unimi.it

| Parameter | Condition | Rationale |

| Column | Chiralpak AD-H (amylose derivative) | Proven to be effective for a wide range of chiral compounds. |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Common mobile phase for normal-phase chiral separations. |

| Flow Rate | 1.0 mL/min | Standard flow rate. |

| Column Temperature | 25 °C | Controlled temperature for consistent selectivity. |

| Detection | UV at 254 nm | To monitor the elution of the enantiomers. |

| Injection Volume | 20 µL | Standard injection volume. |

The development of a chiral separation method often requires screening of different CSPs and mobile phase compositions to achieve baseline resolution of the enantiomers.

Preparative Chromatography for Isolation and Purification

For the isolation and purification of this compound from a reaction mixture or for the separation of diastereomers, preparative chromatography is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.

The goal of preparative chromatography is to isolate a specific compound with a high degree of purity and in sufficient quantity for further studies. The method development for preparative chromatography often begins with the optimization of the separation at the analytical scale. The optimized analytical method is then scaled up to the preparative scale by adjusting the column dimensions, flow rate, and sample loading.

For the purification of 1,4-benzodioxane derivatives, flash chromatography on silica (B1680970) gel is a commonly used technique. mdpi.comunimi.it For more challenging separations or to obtain higher purity, preparative HPLC is employed. nih.gov The choice of stationary and mobile phases is guided by the analytical separation. Reversed-phase chromatography is often preferred for its robustness and the ease of solvent removal from the collected fractions.

Integration of Analytical Techniques for Comprehensive Characterization

A single analytical technique is often insufficient for the complete characterization of a molecule as complex as this compound. Therefore, an integrated approach, combining multiple analytical techniques, is essential for a comprehensive understanding of its structure, purity, and stereochemistry. scirp.orgscirp.orgresearchgate.net

The hyphenation of chromatography with spectroscopic techniques provides a powerful tool for structural elucidation and impurity identification. For instance, coupling HPLC or UPLC with mass spectrometry (LC-MS) allows for the determination of the molecular weight of the parent compound and any impurities, providing valuable information for their identification. researchgate.net High-resolution mass spectrometry (HRMS) can provide the elemental composition, further aiding in structure confirmation. scirp.orgscirp.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for the structural characterization of this compound. 1H and 13C NMR provide detailed information about the carbon-hydrogen framework of the molecule. scirp.orgscirp.orgscielo.br Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between different atoms in the molecule. For determining the relative stereochemistry of the diol, Nuclear Overhauser Effect (NOE) experiments can be particularly useful. mdpi.com

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in the molecule. scirp.orgscirp.orgresearchgate.net For this compound, the characteristic absorption bands for the hydroxyl groups and the aromatic ring would be expected.

By integrating the data from these complementary techniques, a complete and unambiguous characterization of this compound can be achieved, ensuring its quality and suitability for its intended application.

Patent Landscape and Intellectual Property in Dihydrobenzodioxine Chemistry

Analysis of Patented Synthetic Routes and Novel Preparations

A comprehensive search for patents claiming the synthesis of 2,3-Dihydro-1,4-benzodioxine-2,3-diol did not yield specific results. The existing patent literature for the dihydrobenzodioxine class extensively covers methods for synthesizing the core ring structure and its various derivatives, but not the specific 2,3-diol.

Typically, the synthesis of the 2,3-dihydro-1,4-benzodioxin ring involves the reaction of a catechol derivative with a suitable two-carbon synthon, such as 1,2-dihaloethanes or epichlorohydrin. While the dihydroxylation of the parent aromatic compound, 1,4-benzodioxin (B1211060), would be a logical chemical pathway to produce a diol, patents covering this specific transformation are not apparent. Standard dihydroxylation methods, such as those employing osmium tetroxide, are well-established in organic chemistry for creating cis-diols from alkenes. For instance, a patented process for the synthesis of nadolol (B74898) involves the cis-dihydroxylation of a tetrahydronaphthalene derivative, a related bicyclic system. google.com However, the application of such methods to 1,4-benzodioxin and the subsequent patenting of the resulting 2,3-diol have not been identified.

The absence of specific patented routes suggests that this compound may be a transient or un-isolated intermediate in more complex transformations, or perhaps a metabolite of other benzodioxin-containing compounds rather than a synthetic target with its own intellectual property profile.

Review of Patented Applications as Chemical Intermediates or Scaffolds in Biological Research

The 2,3-dihydro-1,4-benzodioxin moiety is a privileged scaffold, frequently appearing in patented compounds with significant biological activity. mdpi.com It serves as a crucial building block for drugs targeting the central nervous system and cardiovascular diseases. Patents describe the use of various functionalized benzodioxanes as intermediates. For example, N-(2,3-Dihydrobenzo googleapis.comgoogle.comdioxin-2-carbonyl) piperazine (B1678402) is a patented key intermediate for the synthesis of the antihypertensive drug Doxazosin. epo.org Similarly, other derivatives are used to create potent 5HT1A receptor binding agents. google.com

However, there is no evidence in the patent literature of this compound itself being used as a patented chemical intermediate or scaffold for further elaboration in biological research. The focus of intellectual property is on derivatives with functional groups at the 2-, 5-, or 6-positions of the ring system, which allow for the attachment of pharmacophoric groups. The diol functionality at the 2- and 3-positions does not appear to be a common handle for building molecular complexity in the patented art.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,3-Dihydro-1,4-benzodioxine-2,3-diol derivatives?

- Methodological Answer : Derivatives of dihydrobenzodioxine are often synthesized via oxidative or reductive cyclization of phenolic precursors. For example, potassium permanganate (KMnO₄) can oxidize catechol derivatives to form dihydrobenzodioxine scaffolds under controlled temperatures (80–100°C) and inert atmospheres (N₂ or Ar) to prevent side reactions . Electrochemical methods, such as anodic oxidation of hydroxytyrosol derivatives, offer a green alternative with high regioselectivity, yielding 2-amino-substituted analogs in aqueous acidic media (e.g., H₂SO₄/MeOH) .

Q. Which spectroscopic techniques are most effective for characterizing dihydrobenzodioxine derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and substituent orientation. For example, coupling constants in ¹H NMR distinguish axial vs. equatorial protons in the dioxane ring . Fourier-Transform Infrared (FT-IR) spectroscopy identifies hydroxyl and ether functional groups (e.g., O–H stretches at 3200–3600 cm⁻¹, C–O–C bands at 1100–1250 cm⁻¹) . High-Resolution Mass Spectrometry (HRMS) validates molecular formulas, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Q. How do reaction conditions influence the yield of dihydrobenzodioxine derivatives?

- Methodological Answer : Temperature and solvent polarity significantly impact reaction efficiency. For instance, refluxing ethanol (78°C) with glacial acetic acid as a catalyst promotes cyclization in triazole-benzaldehyde condensations, achieving yields >70% . In contrast, low-temperature (−20°C) electrochemical synthesis minimizes side reactions like over-oxidation, enhancing selectivity for dihydrobenzodioxane products .

Advanced Research Questions

Q. How can electrochemical methods be optimized for synthesizing dihydrobenzodioxane derivatives?

- Methodological Answer : Optimizing electrode materials (e.g., Pt vs. graphite) and electrolyte composition (e.g., LiClO₄ in acetonitrile) improves electron transfer efficiency. Controlled potential electrolysis (CPE) at +1.2 V vs. Ag/AgCl selectively generates radical intermediates, which dimerize to form the dioxane ring . Pulse electrolysis reduces passivation effects, enhancing reproducibility in multi-step syntheses .

Q. What computational models predict the reactivity of dihydrobenzodioxine derivatives in organic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in cyclization reactions, identifying energy barriers for ring closure. Molecular docking studies predict interactions with biological targets (e.g., neurotransmitter receptors) by simulating binding affinities to GABAₐ or serotonin receptors . QSAR models correlate substituent electronic effects (Hammett σ values) with reaction rates in nucleophilic substitutions .

Q. What strategies resolve contradictions in spectroscopic data when synthesizing novel dihydrobenzodioxine analogs?

- Methodological Answer : Discrepancies between predicted and observed NMR shifts often arise from conformational flexibility. Variable-temperature NMR (VT-NMR) or NOESY experiments clarify dynamic equilibria (e.g., chair vs. boat conformers) . Single-crystal X-ray diffraction definitively assigns stereochemistry, resolving ambiguities in diastereomeric mixtures .

Q. How do dihydrobenzodioxine derivatives interact with biological systems, and what assays evaluate their activity?

- Methodological Answer : In vitro assays like radioligand binding (³H-flumazenil for GABAₐ receptors) quantify receptor affinity, while patch-clamp electrophysiology measures ion channel modulation . Toxicity screening via MTT assays in hepatic (HepG2) or neuronal (SH-SY5Y) cell lines identifies cytotoxic thresholds, with LD₅₀ values (e.g., 400 mg/kg in rats) guiding safe dosing ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。